molecular formula C10H15N3O3 B2668250 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-ethoxyethanone CAS No. 2034319-93-0

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-ethoxyethanone

Cat. No.: B2668250
CAS No.: 2034319-93-0
M. Wt: 225.248
InChI Key: KTGIYHKTAKNWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-ethoxyethanone” contains several functional groups including an oxadiazole ring, a pyrrolidine ring, and an ethoxyethanone group. The oxadiazole ring is a five-membered heterocyclic ring containing three atoms of carbon and two atoms of nitrogen . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom. The ethoxyethanone group consists of a ketone functional group attached to an ethoxy group.

Scientific Research Applications

Synthesis and Chemical Reactivity

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-ethoxyethanone is a compound that can be synthesized through various routes involving oxadiazole derivatives. Oxadiazoles, including 1,3,4-oxadiazoles, are known for their reactivity towards electrophilic reagents and have been utilized in the synthesis of diverse heterocyclic compounds. For instance, Elnagdi et al. (1988) described the preparation of ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, showcasing the reactivity of oxadiazole derivatives towards electrophilic reagents, highlighting their significance in organic synthesis (Elnagdi, Ibrahim, Abdelrazek, & Erian, 1988).

Material Science Applications

In materials science, oxadiazole derivatives have been employed as key components in organic light-emitting diodes (OLEDs) due to their excellent electron-transporting properties. Wang et al. (2001) focused on the synthesis and structural analysis of a bis(1,3,4-oxadiazole) system, which was used to fabricate more efficient OLEDs, demonstrating the material's potential in enhancing device performance (Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, & Howard, 2001).

Biological Activities

While excluding specific information on drug use and side effects, it's worth noting that oxadiazole derivatives, including those related to this compound, have been explored for their potential in various biological applications. Research by Redda and Gangapuram (2007) on substituted 1,3,4-oxadiazolyl tetrahydropyridines highlighted the investigation into their anticancer activities, underscoring the significance of oxadiazole derivatives in medicinal chemistry (Redda & Gangapuram, 2007).

Future Directions

Oxadiazole and pyrrolidine derivatives have been studied for their potential biological activities . Therefore, future research on “1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-ethoxyethanone” could explore its potential biological activities and applications in fields such as medicinal chemistry and drug discovery .

Properties

IUPAC Name

2-ethoxy-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-2-15-6-9(14)13-4-3-8(5-13)10-11-7-16-12-10/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGIYHKTAKNWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(C1)C2=NOC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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